molecular formula C7H16ClNO B13473298 N-methyloxepan-4-amine hydrochloride

N-methyloxepan-4-amine hydrochloride

Cat. No.: B13473298
M. Wt: 165.66 g/mol
InChI Key: MIYKBPUTEHGZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyloxepan-4-amine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a nitrogen atom bonded to a methyl group and an oxepane ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in a controlled environment to ensure the purity and consistency of the product.

Scientific Research Applications

Chemistry: N-methyloxepan-4-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .

Biology: In biological research, it is used to study the effects of amine compounds on biological systems. It can be used in the synthesis of biologically active molecules .

Medicine: The compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific pathways involving amine compounds .

Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of N-methyloxepan-4-amine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological receptors, influencing cellular pathways and processes .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

N-methyloxepan-4-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8-7-3-2-5-9-6-4-7;/h7-8H,2-6H2,1H3;1H

InChI Key

MIYKBPUTEHGZIO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCOCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.